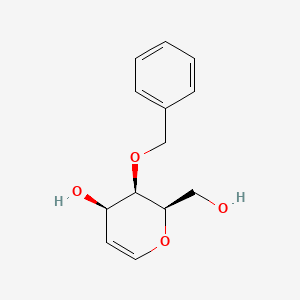

4-O-Benzyl-D-galactal

CAS No.:

Cat. No.: VC16199811

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O4 |

|---|---|

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |

| Standard InChI | InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |

| Standard InChI Key | OIWQZGBSQDJVJN-JHJVBQTASA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |

| Canonical SMILES | C1=CC=C(C=C1)COC2C(C=COC2CO)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-O-Benzyl-D-galactal belongs to the class of endo-glycals, characterized by an unsaturated pyranose ring with a double bond between C1 and C2. The benzyl group at the 4-O position introduces steric bulk and electronic effects that influence both reactivity and selectivity in subsequent transformations. The compound’s IUPAC name, (2R,3R,4R)-3-benzyloxy-2-hydroxymethyl-3,4-dihydro-2H-pyran-4-ol, reflects its stereochemical configuration, which is critical for its role in asymmetric synthesis .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 157380-76-2 |

| Molecular Formula | |

| Molecular Weight | 236.264 g/mol |

| Exact Mass | 236.105 g/mol |

| PSA (Polar Surface Area) | 58.92 Ų |

| LogP (Partition Coefficient) | 0.8375 |

Data derived from Chemsrc and Lookchem highlight its moderate hydrophobicity (LogP = 0.8375), suggesting balanced solubility in both polar and nonpolar solvents, a trait advantageous for reactions requiring phase-transfer conditions .

Synthesis and Functionalization

Preparation from D-Galactal

The synthesis of 4-O-Benzyl-D-galactal typically begins with D-galactal, which undergoes selective benzylation at the 4-hydroxyl group. Protecting group strategies are essential to avoid side reactions; for instance, temporary silylation or acetylation of other hydroxyl groups ensures regioselective benzylation. Subsequent deprotection yields the target compound with high purity .

Derivatization Pathways

The unsaturated C1–C2 bond in 4-O-Benzyl-D-galactal enables diverse functionalizations:

-

Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, ) reduces the double bond to produce 2-deoxygalactose derivatives, intermediates in sphingolipid synthesis .

-

Epoxidation: Reaction with peracids forms epoxides, which undergo nucleophilic opening to generate branched glycosides .

-

Glycosylation: Iridium-catalyzed reactions with alcohols yield 2-deoxy-α-O-glycosides, leveraging the benzyl group’s directing effect to achieve high stereoselectivity .

Applications in Organic Synthesis

Stereoselective Glycosylation

The Ir(I)-catalyzed glycosylation of 4-O-Benzyl-D-galactal exemplifies its utility in constructing α-linked 2-deoxyglycosides. In the presence of and AgOTf, the benzyl group directs nucleophilic attack to the α-face, producing disaccharides in yields up to 77% with >8:1 α:β selectivity . This method tolerates diverse acceptors, including sugar alcohols and amino acid derivatives, enabling the synthesis of glycopeptides and glycolipids .

Table 2: Representative Glycosylation Reactions

| Donor | Acceptor | Catalyst System | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| 4-O-Benzyl-D-galactal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | /AgOTf | 77 | >8:1 |

| 4-O-Benzyl-D-galactal | Methyl α-D-glucopyranoside | AlCl (microwave) | 80 | 96:4 |

Synthesis of Sphingosines and Phytosphingosines

4-O-Benzyl-D-galactal serves as a precursor to sphinganine and phytosphingosine, key components of ceramides. Wittig olefination of its 2-deoxy derivative introduces long-chain alkenes, which are hydrogenated and functionalized with azide or amine groups to yield sphingolipid backbones . For example, 3,4,6-tri-O-benzyl-D-galactal (a related analog) is converted to phytosphingosine via sequential mesylation, hydrogenation, and deprotection .

Mechanistic Insights and Recent Advances

Role of Lewis Acids in Glycosylation

AlCl-mediated glycosylations under microwave irradiation (100 W, 50°C) proceed via oxocarbonium ion intermediates. Deuterium-labeling studies confirm that protonation occurs exclusively at the C2-equatorial position, guided by steric hindrance from the 4-O-benzyl group . This mechanistic understanding informs the design of catalysts for improved anomeric control.

Innovations in Protecting Group Strategies

Recent work explores the use of 4-O-Benzyl-D-galactal in "armed-disarmed" glycosylation, where temporary protecting groups (e.g., acetyl) modulate reactivity. For instance, selective deprotection of a disaccharide intermediate enables iterative glycosylation to build oligosaccharides with up to 95% α-selectivity .

Challenges and Future Directions

While 4-O-Benzyl-D-galactal has broad utility, limitations persist:

-

Stereochemical Complexity: Multi-step syntheses require meticulous control to avoid epimerization.

-

Functional Group Compatibility: Strong Lewis acids (e.g., AlCl) may degrade acid-labile substrates.

Future research should prioritize:

-

Catalyst Development: Earth-abundant metal catalysts to replace Ir(I) and reduce costs.

-

Flow Chemistry: Continuous-flow systems to enhance scalability of glycosylation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume